Tert-butyl 4-oxobutanoate

Vue d'ensemble

Description

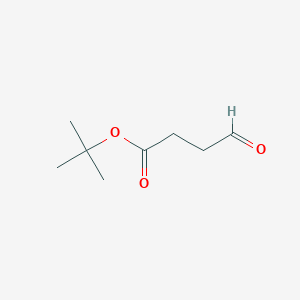

Tert-butyl 4-oxobutanoate is a chemical compound with the molecular formula C8H14O3 and a molecular weight of 158.2 . It is a liquid at room temperature .

Synthesis Analysis

Tert-butyl 4-oxobutanoate can be synthesized through various methods. For instance, it can be synthesized using ozone in dichloromethane at -70°C for 20 minutes, followed by an overnight reaction . Another method involves the use of sodium cyanoborohydride in tetrahydrofuran, water, and acetonitrile for 1 hour at ambient temperature .

Molecular Structure Analysis

The InChI code for Tert-butyl 4-oxobutanoate is 1S/C8H14O3/c1-8(2,3)11-7(10)5-4-6-9/h6H,4-5H2,1-3H3 . This indicates that the molecule consists of 8 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms .

Chemical Reactions Analysis

Tert-butyl 4-oxobutanoate can participate in various chemical reactions. For example, it can react with sodium sulfate in benzene for 1.5 hours at ambient temperature . It can also react with sodium cyanoborohydride in tetrahydrofuran, water, and acetonitrile for 1 hour at ambient temperature .

Physical And Chemical Properties Analysis

Tert-butyl 4-oxobutanoate has a density of 1.0±0.1 g/cm3 . Its boiling point is 210.1±23.0 °C at 760 mmHg . The compound has a vapor pressure of 0.2±0.4 mmHg at 25°C . The enthalpy of vaporization is 44.6±3.0 kJ/mol . The flash point is 81.9±22.7 °C . The index of refraction is 1.422 .

Applications De Recherche Scientifique

Asymmetric Synthesis

- Asymmetric Synthesis of (+)-Trachyspic Acid : Utilized di-tert-butyl 4-(4-methoxybenzyloxy)-2-oxobutanoate in the synthesis of (+)-trachyspic acid, a tumor cell heparanase inhibitor. This involved an aldol reaction followed by Pinnick oxidation and tert-butyl esterification (Morokuma et al., 2008).

Chemical Synthesis and Material Applications

- Synthesis and Characterization of Novel Bioactive Compounds : Discussed the synthesis of bioactive compounds involving tert-butyl 4-oxobutanoate as a precursor, highlighting its role in generating compounds with potential antitumor activity (Maftei et al., 2013).

- Development of MOCVD Precursors : Described the synthesis of a new hafnium β-ketoesterate using tert-butyl 4-oxobutanoate, for generating HfO2 films in material science applications (Pasko et al., 2005).

Medicinal Chemistry and Pharmacology

- Larvicidal and Antimicrobial Activities : Studied novel compounds derived from tert-butyl 4-oxobutanoate for mosquito-larvicidal and antibacterial properties, indicating its relevance in developing new pharmaceutical agents (Castelino et al., 2014).

Enantioselective Catalysis

- Phase-Transfer-Catalyzed Asymmetric Alkylation : Discussed the use of tert-butyl 4-oxobutanoate in enantioselective alkylation, significant for the creation of various enantiomerically enriched compounds (Hashimoto et al., 2009).

Safety and Hazards

Tert-butyl 4-oxobutanoate is labeled with the GHS07 pictogram, indicating that it is harmful if swallowed . The safety information includes precautionary statements such as P264 (wash hands thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), and P330 (rinse mouth) .

Mécanisme D'action

The mechanism of action, target, and biochemical pathways of a compound depend on its specific chemical structure and properties. In general, esters like Tert-butyl 4-oxobutanoate can undergo reactions such as hydrolysis and transesterification .

Pharmacokinetics, which include absorption, distribution, metabolism, and excretion (ADME) properties, would also depend on the specific properties of the compound. Esters are often well absorbed in the body due to their lipophilic nature, and can be widely distributed. They are typically metabolized in the body by esterases, which break down the ester into its constituent alcohol and carboxylic acid .

The result of the action of a compound refers to the changes it induces at the molecular and cellular level. For esters, this could include the release of the constituent alcohol and carboxylic acid upon metabolism .

The action environment of a compound refers to how environmental factors influence its action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can affect the stability and reactivity of esters .

Propriétés

IUPAC Name |

tert-butyl 4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-8(2,3)11-7(10)5-4-6-9/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFFKUZPNDPDSSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90444272 | |

| Record name | 4-Oxo-butyric acid tert-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-oxobutanoate | |

CAS RN |

51534-77-1 | |

| Record name | 4-Oxo-butyric acid tert-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(3-Phenylpropyl)piperidin-3-yl]methanamine](/img/structure/B1366440.png)

![(2S,3S,4R,5S,6S)-2-[(2R,3R,5R,6R)-2-Hexoxy-5-hydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1366451.png)

![{3-oxo-1-[(2E)-3-phenylprop-2-enyl]piperazin-2-yl}acetic acid](/img/structure/B1366461.png)

![[[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] methanesulfonate](/img/structure/B1366469.png)

![2-(2-{1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B1366480.png)